N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide, also known as BN82002, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their biological activities. BN82002 has been found to exhibit promising properties that make it a potential candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide involves its interaction with the voltage-gated sodium channels, specifically the Nav1.2 subtype. This compound binds to a site on the channel that is distinct from the site of action of traditional sodium channel blockers such as lidocaine. This binding results in a shift in the voltage dependence of channel activation, leading to a decrease in the number of channels available for activation and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its modulation of voltage-gated sodium channels, this compound has been found to inhibit the activity of voltage-gated calcium channels and to enhance the activity of GABA receptors. These effects can lead to a decrease in neurotransmitter release and an overall decrease in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide is its selectivity for the Nav1.2 subtype of voltage-gated sodium channels. This selectivity allows for more precise modulation of neuronal excitability and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to traditional sodium channel blockers. This may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the investigation of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is the development of more potent analogs of this compound that could be used in experimental settings where higher concentrations are required. Additionally, the mechanism of action of this compound on voltage-gated sodium channels could be further elucidated to better understand its effects on neuronal excitability.
Métodos De Síntesis
The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide involves the condensation of 2-amino-1,3-benzothiazole with 3-nitrobenzoyl chloride in the presence of a base catalyst. This reaction yields this compound as a yellow solid with a melting point of 266-268°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This modulation can lead to the inhibition of neuronal excitability, making this compound a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-13(8-3-1-4-9(7-8)17(19)20)14-10-5-2-6-11-12(10)16-21-15-11/h1-7H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJVOYBONORRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.